Cas no 92193-74-3 (Acetamide,N-[6-(phenylmethoxy)-9H-purin-2-yl]-)
![Acetamide,N-[6-(phenylmethoxy)-9H-purin-2-yl]- structure](https://ja.kuujia.com/scimg/cas/92193-74-3x500.png)
Acetamide,N-[6-(phenylmethoxy)-9H-purin-2-yl]- 化学的及び物理的性質
名前と識別子
-
- Acetamide,N-[6-(phenylmethoxy)-9H-purin-2-yl]-
- N-(6-phenylmethoxy-7H-purin-2-yl)acetamide
- N2-ACETAMIDO-6-BENZYLOXYPURINE
- 2-Acetamino-6-benzyloxy-purin
- 2-ACETYLAMINO-6-BENZYLOXY-9H-PURINE
- 2-N-acetyl-6-O-benzylguanine
- N-(6-benzyloxy-7(9)H-purin-2-yl)-acetamide
- N-(6-phenylmethoxy-7H-purin-2-yl)ethanamide
- N2-acetyl-O6-benzylguanine
- 2-Acetamido-6-(benzyloxy)purine
- DTXSID30566462
- CHEMBL117601
- N-[6-(phenylmethoxy)-1H-purin-2-yl]-acetamide
- SCHEMBL3303363
- N-[6-(BENZYLOXY)-7H-PURIN-2-YL]ACETAMIDE
- 92193-74-3
- A844168
- MHBWNOBMRPRKSD-UHFFFAOYSA-N
-
- MDL: MFCD09751332
- インチ: InChI=1S/C14H13N5O2/c1-9(20)17-14-18-12-11(15-8-16-12)13(19-14)21-7-10-5-3-2-4-6-10/h2-6,8H,7H2,1H3,(H2,15,16,17,18,19,20)
- InChIKey: MHBWNOBMRPRKSD-UHFFFAOYSA-N
- ほほえんだ: CC(=O)NC1=NC2=C(C(=N1)OCC3=CC=CC=C3)NC=N2
計算された属性
- せいみつぶんしりょう: 283.10700
- どういたいしつりょう: 283.10692467g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 21
- 回転可能化学結合数: 4
- 複雑さ: 361
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 92.8Ų
- 疎水性パラメータ計算基準値(XlogP): 1.4
じっけんとくせい
- 密度みつど: 1.42
- PSA: 92.79000
- LogP: 1.96330
Acetamide,N-[6-(phenylmethoxy)-9H-purin-2-yl]- セキュリティ情報
Acetamide,N-[6-(phenylmethoxy)-9H-purin-2-yl]- 税関データ
- 税関コード:2932999099
- 税関データ:
中国税関番号:
2932999099概要:
2932999099.他の酸素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、コンポーネント内容、使用
要約:
2932999099.他の酸素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
Acetamide,N-[6-(phenylmethoxy)-9H-purin-2-yl]- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D110559-1g |
N2-Acetamido-6-benzyloxypurine |
92193-74-3 | 95% | 1g |
$425 | 2024-08-03 | |
eNovation Chemicals LLC | D110559-5g |
N2-Acetamido-6-benzyloxypurine |
92193-74-3 | 95% | 5g |
$925 | 2024-08-03 | |
eNovation Chemicals LLC | D110559-5g |
N2-Acetamido-6-benzyloxypurine |
92193-74-3 | 95% | 5g |
$925 | 2025-02-28 | |
eNovation Chemicals LLC | D110559-1g |
N2-Acetamido-6-benzyloxypurine |
92193-74-3 | 95% | 1g |
$425 | 2025-02-21 | |
eNovation Chemicals LLC | D110559-5g |
N2-Acetamido-6-benzyloxypurine |
92193-74-3 | 95% | 5g |
$925 | 2025-02-21 | |
eNovation Chemicals LLC | D110559-1g |
N2-Acetamido-6-benzyloxypurine |
92193-74-3 | 95% | 1g |
$425 | 2025-02-28 |
Acetamide,N-[6-(phenylmethoxy)-9H-purin-2-yl]- 関連文献
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Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637
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Patrick Urbankowski,Babak Anasori,Kanit Hantanasirisakul,Long Yang,Lihua Zhang,Bernard Haines,Steven J. May,Yury Gogotsi Nanoscale, 2017,9, 17722-17730
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Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
-
Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265
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Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482
-
Xiaolin Li,Qian Xu,Melissa Johnson,Jing Lyu,Yinghao Li,Sean McMahon,Udo Greiser,Sigen A,Wenxin Wang Biomater. Sci., 2021,9, 4139-4148
Acetamide,N-[6-(phenylmethoxy)-9H-purin-2-yl]-に関する追加情報
Acetamide, N-[6-(phenylmethoxy)-9H-purin-2-yl]- (CAS No. 92193-74-3)
Acetamide, N-[6-(phenylmethoxy)-9H-purin-2-yl]-, also known by its CAS registry number 92193-74-3, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound belongs to the class of acetamides, which are derivatives of acetic acid where the hydroxyl group is replaced by an amide group. The structure of this compound includes a purine ring system, which is a bicyclic heterocycle consisting of a pyrimidine ring fused to an imidazole ring. The presence of a phenylmethoxy group at the 6-position of the purine ring adds complexity to its structure and potentially influences its biological activity.
The synthesis of Acetamide, N-[6-(phenylmethoxy)-9H-purin-2-yl]- involves multi-step organic reactions, including nucleophilic substitutions, condensations, and oxidations. Recent advancements in synthetic chemistry have enabled more efficient and selective methods for constructing such complex molecules. For instance, the use of microwave-assisted synthesis has been reported to accelerate reaction times while maintaining high yields and purity. These methods are particularly valuable for compounds like CAS No. 92193-74-3, which require precise control over stereochemistry and functional group compatibility.
The biological activity of Acetamide, N-[6-(phenylmethoxy)-9H-purin-2-yl]- has been explored in various contexts. One area of interest is its potential as a kinase inhibitor. Kinases are enzymes that play critical roles in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. Preclinical studies have demonstrated that this compound exhibits inhibitory activity against specific kinase targets, suggesting its potential as a lead molecule for drug development.
In addition to its enzymatic activity, CAS No. 92193-74-3 has been investigated for its effects on cellular processes such as apoptosis and proliferation. Recent research has highlighted its ability to induce apoptosis in cancer cell lines while sparing normal cells, indicating a promising therapeutic index. These findings have been supported by mechanistic studies that elucidate the molecular pathways involved in its action.
The pharmacokinetic properties of Acetamide, N-[6-(phenylmethoxy)-9H-purin-2-yl]- are also under scrutiny to assess its suitability as an orally available drug. Studies in animal models have shown moderate absorption and distribution profiles, with acceptable bioavailability. However, further optimization may be required to enhance its stability and reduce potential toxicity.
The development of analogs and derivatives of CAS No. 92193-74-3 is an active area of research aimed at improving its therapeutic profile. By modifying the phenylmethoxy group or other substituents on the purine ring, researchers can explore variations in potency, selectivity, and pharmacokinetics. These efforts are facilitated by computational tools such as molecular docking and QSAR modeling, which provide insights into structure-activity relationships.
In conclusion, Acetamide, N-[6-(phenylmethoxy)-9H-purin-2-yl]- (CAS No. 92193-74-3) represents a valuable compound in the pursuit of novel therapeutic agents. Its unique chemical structure, coupled with emerging findings from preclinical studies, positions it as a promising candidate for further investigation in drug discovery programs targeting kinase-related diseases.
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